

Reproducibility of CLP-3094 Findings: An Inter-Laboratory Comparison Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the reported findings for **CLP-3094**, a dual-acting small molecule targeting the G-protein coupled receptor 142 (GPR142) and the androgen receptor (AR). As the reproducibility of scientific findings is paramount for advancing research and development, this document summarizes the available data on **CLP-3094**'s activity, compares it with other potential alternatives where possible, and provides detailed experimental protocols to facilitate independent validation.

Executive Summary

CLP-3094 has been identified as a potent antagonist of the GPR142 receptor and an inhibitor of androgen receptor transcriptional activity.[1][2][3] Initial studies have positioned it as a potential therapeutic agent for inflammatory diseases and certain types of cancer. This guide aims to provide an objective overview of the existing data to aid researchers in evaluating the reproducibility and potential applications of **CLP-3094**. To date, direct inter-laboratory reproducibility studies specifically designed to validate the initial findings on **CLP-3094** have not been identified in publicly available literature. The data presented herein is primarily derived from the initial discovery and characterization studies.

Comparative Data on GPR142 Antagonism

At present, published head-to-head comparative studies between **CLP-3094** and other specific GPR142 antagonists are limited. The discovery of **CLP-3094** was reported as part of a high-



throughput screening campaign, and while other GPR142 modulators exist, direct comparative potency and efficacy data from independent labs remain scarce.[3] The table below summarizes the key quantitative findings for **CLP-3094** from its initial characterization.

Parameter	CLP-3094 Value	Species	Assay Type	Reference
GPR142 IC50	0.2 μΜ	Mouse	Aequorin Assay (inhibition of L- tryptophan- induced Ca2+ increase)	[3]
GPR142 IC50	2.3 μΜ	Human	Aequorin Assay (inhibition of L- tryptophan- induced Ca2+ increase)	[4]
AR Transcriptional Inhibition IC50	4 μΜ	Not Specified	Cell-based reporter assay	[1]

Note: The difference in IC50 values between the mouse and human GPR142 receptors may be attributable to species-specific variations in the receptor structure and ligand binding pocket. Further independent studies are required to confirm these values.

Experimental Protocols

To facilitate the independent verification of **CLP-3094**'s activity, detailed methodologies for key experiments are provided below.

GPR142 Functional Antagonism Assay (Calcium Flux)

This protocol is based on the methodology used in the initial characterization of GPR142 antagonists.[3]



Objective: To determine the inhibitory effect of **CLP-3094** on L-tryptophan-induced intracellular calcium mobilization in cells expressing GPR142.

Materials:

- CHO-K1 or HEK293 cells stably expressing the human or mouse GPR142 receptor.
- Cell culture medium (e.g., DMEM/F12) with appropriate supplements.
- Aequorin or other calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- L-tryptophan (agonist).
- CLP-3094 (test compound).
- Assay buffer (e.g., HBSS).
- Microplate reader with luminescence or fluorescence detection capabilities.

Procedure:

- Cell Seeding: Seed GPR142-expressing cells in a 96-well or 384-well plate at an appropriate density and allow them to adhere overnight.
- Dye Loading (if using fluorescent dyes): Incubate cells with the calcium-sensitive dye according to the manufacturer's instructions.
- Compound Preparation: Prepare serial dilutions of CLP-3094 in assay buffer.
- Pre-incubation: Add the **CLP-3094** dilutions to the cells and incubate for a specified period (e.g., 15-30 minutes) at 37°C.
- Agonist Stimulation: Add a fixed concentration of L-tryptophan to stimulate the GPR142 receptor.
- Signal Detection: Immediately measure the change in luminescence or fluorescence using a microplate reader.



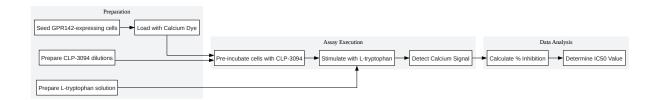




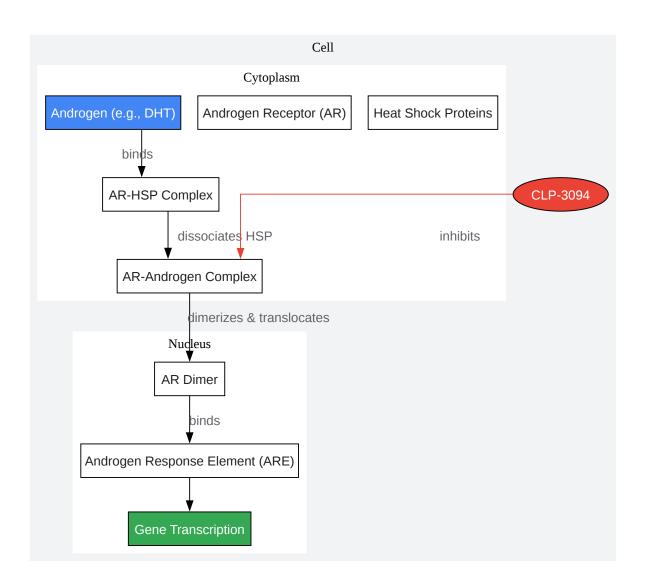
 Data Analysis: Calculate the percentage of inhibition of the L-tryptophan response by CLP-3094 at each concentration and determine the IC50 value using a suitable non-linear regression model.

Experimental Workflow for GPR142 Functional Antagonism Assay









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